Naftidrofuryl

描述

NAFRONYL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Naftidrofuryl (INN, also known as nafronyl or as the oxalate salt nafronyl oxalate) is a drug used in the management of peripheral and cerebral vascular disorders. It is claimed to enhance cellular oxidative capacity and to be a spasmolytic. It may also be a 5-HT2 receptor antagonist (L999).

A drug used in the management of peripheral and cerebral vascular disorders. It is claimed to enhance cellular oxidative capacity and to be a spasmolytic. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1310) It may also be an antagonist at 5HT-2 serotonin receptors.

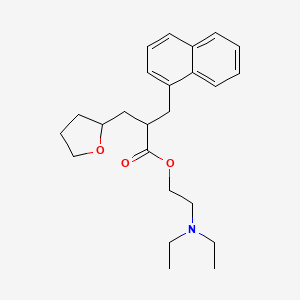

Structure

3D Structure

属性

IUPAC Name |

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAFPSLPKGSANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023344 | |

| Record name | Nafronyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31329-57-4 | |

| Record name | Naftidrofuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31329-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftidrofuryl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftidrofuryl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nafronyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftidrofuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTIDROFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Naftidrofuryl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for naftidrofuryl, a vasodilator used in the management of peripheral and cerebral vascular disorders. The document details the core synthesis routes, key chemical intermediates, and provides experimental protocols for the synthesis of this compound oxalate. Quantitative data is summarized for clarity, and synthesis pathways are visualized to facilitate understanding.

Introduction

This compound, chemically known as (RS)-2-(diethylamino)ethyl 3-(1-naphthyl)-2-(tetrahydrofuran-2-ylmethyl)propanoate, is a therapeutic agent that enhances cellular oxidative capacity and acts as a selective antagonist of 5-HT2 receptors.[1][2] Its synthesis has been approached through various routes, with a key focus on the efficient construction of its core structure, 2-(1-naphthylmethyl)-3-(tetrahydrofuryl)propionic acid, and subsequent esterification. This guide will primarily focus on a well-documented industrial synthesis pathway, with additional mention of alternative approaches.

Core Synthesis Pathway: From Furfural and Diethyl Malonate

A prominent and economically viable synthesis route for this compound oxalate commences with readily available starting materials: furfural and diethyl malonate. This pathway involves several key transformations, including a Knoevenagel condensation, hydrogenation, alkylation, saponification, decarboxylation, esterification, and final salt formation.

Synthesis of Intermediates

The initial stages of the synthesis focus on the construction of the key intermediate, 1-naphthylmethyl-2-tetrahydrofuran propionic acid (V).

Step 1: Synthesis of Diethyl Furanmethylenemalonate (II)

The synthesis begins with a Knoevenagel condensation between furfural and diethyl malonate, catalyzed by piperidine and acetic acid in toluene.

Step 2: Synthesis of Diethyl Tetrahydrofurfurylmethylmalonate (III)

The double bond in diethyl furanmethylenemalonate is then reduced via catalytic hydrogenation to yield the saturated tetrahydrofuran ring.

Step 3: Synthesis of Diethyl 1-Naphthylmethyl-2-tetrahydrofurfurylmalonate (IV)

The intermediate (III) is alkylated with 1-chloromethylnaphthalene in the presence of a base.

Step 4: Synthesis of 1-Naphthylmethyl-2-tetrahydrofuran Propionic Acid (V)

The diester (IV) undergoes hydrolysis and decarboxylation to yield the key carboxylic acid intermediate (V).

Final Product Synthesis

Step 5: Synthesis of this compound (VI)

The penultimate step is the esterification of the carboxylic acid intermediate (V) with 2-(diethylamino)ethanol.

Step 6: Synthesis of this compound Oxalate (I)

The final step involves the formation of the oxalate salt to improve the stability and handleability of the active pharmaceutical ingredient.

Synthesis Pathway Visualization

The following diagrams illustrate the core synthesis pathway of this compound Oxalate.

Experimental Protocols

The following experimental protocols are based on the procedures outlined in patent CN104086515A.[3]

Synthesis of Diethyl Furanmethylenemalonate (II)

To a reaction flask, add 320 g of diethyl malonate, 211 g of furfural, and 1000 mL of toluene. With stirring, add 10 mL of piperidine and 20 mL of glacial acetic acid. Heat the mixture to reflux and carry out a water separation reaction for 3 hours. After the reaction is complete, cool to room temperature and wash the organic layer three times with 300 mL of deionized water. Separate the upper organic layer, dry over anhydrous sodium sulfate, and remove the toluene by distillation under reduced pressure to yield yellow, oily diethyl furanmethylenemalonate (II).

Synthesis of Diethyl Tetrahydrofurfurylmethylmalonate (III)

In a suitable reactor, dissolve 428 g of diethyl furanmethylenemalonate (II) in acetone. Add 5% Pd/C catalyst. The reaction is carried out at a temperature of 50-55°C for 6 hours under hydrogen pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield diethyl tetrahydrofurfurylmethylmalonate (III).

Synthesis of 1-Naphthylmethyl-2-tetrahydrofuran Propionic Acid (V)

To a reaction flask, add 400 g of diethyl tetrahydrofurfurylmethylmalonate (III), 2000 mL of DMF, 270 g of anhydrous potassium carbonate, and 304 g of 1-chloromethylnaphthalene. Heat the mixture to 75°C and react for 3 hours. To the resulting milky white turbid liquid, add a solution of 276 g of potassium hydroxide in 200 mL of water. Heat to 100°C and maintain for 5 hours to effect hydrolysis and decarboxylation. Cool the reaction mixture to room temperature and filter under reduced pressure. The filter cake is transferred to a reaction flask, and 500 mL of water is added. Adjust the pH to 1-2 with 5% hydrochloric acid, which causes an oily liquid to precipitate. Extract the product three times with 500 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, decolorize with activated carbon, and remove the ethyl acetate by distillation under reduced pressure to obtain 1-naphthylmethyl-2-tetrahydrofuran propionic acid (V).

Synthesis of this compound Oxalate (I)

The synthesis of the final product involves esterification followed by salt formation. The molar ratio of 1-naphthylmethyl-2-tetrahydrofuran propionic acid (V) to diethylaminochloroethane hydrochloride is preferably 1:1. The reaction is carried out in ethanol with sodium hydroxide as the base for 6 hours. After the reaction, the crude this compound is obtained. To the filtrate containing the crude this compound, add 158 g of oxalic acid dihydrate and heat to 60°C for 3 hours. Cool to room temperature and then freeze overnight. A large amount of white solid will precipitate. Filter under reduced pressure and recrystallize the filter cake twice from 2000 mL of ethyl acetate to obtain this compound oxalate (I).[3]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound oxalate as described in the experimental protocols.

| Step | Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Diethyl Furanmethylenemalonate (II) | Furfural, Diethyl Malonate | 1:1.1 | Toluene | Piperidine/Acetic Acid | Reflux | 3 | - | 98.2 |

| 2 | Diethyl Tetrahydrofurfurylmethylmalonate (III) | Diethyl Furanmethylenemalonate (II) | - | Acetone | 5% Pd/C | 50-55 | 6 | - | - |

| 3 | Diethyl 1-Naphthylmethyl-2-tetrahydrofurfurylmalonate (IV) | Diethyl Tetrahydrofurfurylmethylmalonate (III), 1-Chloromethylnaphthalene | 1:1.05 | DMF | K₂CO₃ | 75 | 3 | - | - |

| 4 | 1-Naphthylmethyl-2-tetrahydrofuran Propionic Acid (V) | Diethyl 1-Naphthylmethyl-2-tetrahydrofurfurylmalonate (IV) | - | Water | KOH, HCl | 100 | 5 | - | 98.3 |

| 5 | This compound (VI) | 1-Naphthylmethyl-2-tetrahydrofuran Propionic Acid (V), Diethylaminochloroethane HCl | 1:1 | Ethanol | NaOH | - | 6 | - | - |

| 6 | This compound Oxalate (I) | This compound (VI), Oxalic Acid Dihydrate | - | Ethyl Acetate | - | 60 | 3 | - | 99.5 |

Note: The yield for intermediate steps was not explicitly stated in the source document, but the high purity of the subsequent products suggests efficient conversions.

Alternative Synthesis Pathway

An alternative approach to the synthesis of this compound has been reported by Zhou et al. (2005). This method also utilizes tetrahydrofurfuryl alcohol as a starting material but proceeds through a different set of intermediates.

Key Steps in the Alternative Pathway

-

Acylation of Tetrahydrofurfuryl Alcohol: Tetrahydrofurfuryl alcohol is reacted with p-toluenesulfonyl chloride to form tetrahydrofurfuryl p-toluenesulfonate.

-

Alkylation of Diethyl Malonate: The resulting tosylate is then used to alkylate diethyl malonate.

-

Subsequent steps would involve alkylation with 1-chloromethylnaphthalene, hydrolysis, decarboxylation, and esterification, similar to the previously described pathway.

This method was reported to increase the overall yield of this compound from 34.0% to 46.4% and significantly shorten the reaction time.[4]

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the route starting from furfural and diethyl malonate being a well-documented and industrially relevant method. This guide has provided a detailed overview of this core synthesis, including experimental protocols, quantitative data, and visual representations of the chemical transformations. The information presented is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent. Further optimization of reaction conditions and exploration of novel catalytic systems may lead to even more efficient and sustainable synthetic routes for this compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Naftidrofuryl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of naftidrofuryl oxalate. The information is compiled from various scientific sources to support research, development, and quality control activities.

Chemical and Physical Properties

This compound oxalate is the oxalate salt of this compound, a vasodilator used in the management of peripheral and cerebral vascular disorders.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₅NO₇ | [1][2] |

| Molecular Weight | 473.56 g/mol | |

| CAS Number | 3200-06-4 | |

| Appearance | White or almost white crystalline powder | |

| pKa | 8.2 (at 30 °C) | |

| Melting Point | Not explicitly available in the reviewed literature. An experimental determination is recommended. |

Solubility Profile

This compound oxalate is classified as a highly soluble substance. Its solubility in various media is crucial for formulation development and dissolution studies.

| Solvent/Medium | Solubility | Source |

| Water | Freely soluble | |

| Ethanol | Freely soluble | |

| 0.1 M HCl (pH 1.2) | Highly soluble | |

| Acetate Buffer (pH 4.5) | ~169 mg/mL | |

| Phosphate Buffer (pH 6.8) | ~290 mg/mL | |

| DMSO | ≥ 100 mg/mL (211.17 mM) |

Stability Profile

Understanding the stability of this compound oxalate is critical for ensuring its quality, safety, and efficacy throughout its shelf life. The primary degradation pathway involves the hydrolysis of the ester linkage.

Degradation Pathways

The principal degradation mechanism for this compound oxalate is the hydrolysis of its ester bond, which can be catalyzed by both acidic and basic conditions. This process results in the formation of this compound acid (NFA) and diethylaminoethanol. The alkaline degradation of this compound oxalate has been reported to follow pseudo-first-order kinetics, with a calculated activation energy of 12.572 Kcal/mol.

References

An In-Depth Technical Guide to the Mechanism of Action of Naftidrofuryl on 5-HT2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftidrofuryl is a vasoactive agent that has been used in the management of peripheral and cerebral vascular disorders.[1] Its therapeutic effects are largely attributed to its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT2 subtype.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on 5-HT2 receptors, consolidating quantitative data, detailed experimental protocols, and visualizing key pathways to support further research and drug development.

Core Mechanism of Action at 5-HT2 Receptors

This compound acts as a selective antagonist at 5-HT2 receptors.[1] Its primary mechanism involves blocking the effects of serotonin at these receptors, which are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically couple to Gq/11 proteins. This activation initiates a signaling cascade leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and subsequent physiological responses such as vasoconstriction and platelet aggregation.[4] By blocking these receptors, this compound effectively inhibits these serotonin-mediated effects.

Furthermore, specific research has characterized this compound as an inverse agonist at the 5-HT2A receptor subtype. This indicates that not only does it block the action of agonists like serotonin, but it also reduces the basal, constitutive activity of the receptor in the absence of an agonist.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound at 5-HT2 receptors have been quantified in several studies. The available data is summarized in the table below. It is important to note that while data for the 5-HT2A receptor is available, specific binding affinities for the 5-HT2B and 5-HT2C subtypes are not extensively reported in the currently available literature.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| 5-HT2 | Ki | 60.8 nM | Mouse frontal cortex | |

| 5-HT2A | pKi | 7.21 | Wild-Type Receptor | |

| 5-HT2A | pKb | Lower than sarpogrelate | Wild-Type Receptor | |

| 5-HT2A (Cys322Lys mutant) | pKi | Lower than sarpogrelate | Constitutively Active Mutant |

Signaling Pathways

The interaction of this compound with 5-HT2 receptors modulates downstream signaling pathways. As an antagonist and inverse agonist, this compound is expected to inhibit the canonical Gq/11 signaling cascade initiated by serotonin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with 5-HT2 receptors.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for 5-HT2 receptors.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from 5-HT2 receptors.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the 5-HT2 receptor subtype of interest or from brain tissue rich in these receptors (e.g., frontal cortex).

-

Radioligand: A high-affinity 5-HT2 receptor radioligand, such as [³H]ketanserin.

-

Test Compound: this compound oxalate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + receptor membranes.

-

Non-specific Binding: Radioligand + receptor membranes + a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin or unlabeled serotonin).

-

Displacement: Radioligand + receptor membranes + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

A Technical Guide to the Stereoisomers of Naftidrofuryl and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftidrofuryl, a peripheral vasodilator used in the management of vascular disorders, is commercially available as a racemic mixture of four stereoisomers. This technical guide provides an in-depth analysis of these stereoisomers, focusing on their distinct biological activities, particularly their interaction with the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document summarizes the stereoselective pharmacology of this compound, presents key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows. The evidence strongly indicates that the therapeutic effects of this compound are primarily attributable to the antagonist activity of specific stereoisomers at the 5-HT2A receptor, highlighting the importance of stereochemistry in its mechanism of action.

Introduction

This compound is a therapeutic agent employed for the treatment of peripheral and cerebral vascular disorders, such as intermittent claudication.[1] The molecule possesses two chiral centers, resulting in the existence of four stereoisomers: (2R,2'R), (2R,2'S), (2S,2'S), and (2S,2'R). Commercially, this compound is available as a mixture of these four stereoisomers.[2][3] The primary mechanism of action of this compound is the selective antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) involved in a multitude of physiological processes, including vasoconstriction.[1][4]

Emerging research has demonstrated that the biological activity of this compound is stereoselective, with certain isomers exhibiting significantly higher affinity for the 5-HT2A receptor. This guide delves into the specifics of this stereoselectivity, providing a comprehensive resource for researchers and professionals in drug development.

Stereoisomers and Biological Activity

The pharmacological activity of this compound is not evenly distributed among its four stereoisomers. The primary determinant of its therapeutic effect, the antagonism of the 5-HT2A receptor, is highly dependent on the stereochemical configuration of the molecule.

5-HT2A Receptor Binding Affinity

Studies have shown that the binding affinity of this compound stereoisomers to the 5-HT2A receptor is significantly influenced by the configuration at the C-2 position of the propanoic acid moiety. The C-2S configuration is crucial for high-affinity binding to the 5-HT2A receptor. In contrast, the configuration at the C-2' position of the tetrahydrofuran ring has a less pronounced effect on binding affinity.

Table 1: Quantitative Comparison of this compound Stereoisomers' 5-HT2A Receptor Binding Affinity

| Stereoisomer | Configuration | Relative 5-HT2A Binding Affinity |

| Isomer 1 | (2S, 2'R) | Highest |

| Isomer 2 | (2S, 2'S) | High |

| Isomer 3 | (2R, 2'S) | Low |

| Isomer 4 | (2R, 2'R) | Low |

| Note: This table represents the qualitative relationship based on available literature. Specific quantitative values (e.g., Ki, IC50) are not publicly available. |

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the study of this compound stereoisomers.

Synthesis and Separation of this compound Stereoisomers

The synthesis of individual this compound stereoisomers is a critical step for their pharmacological evaluation. A common approach involves the synthesis of diastereomeric racemates followed by chiral separation.

Synthesis Workflow:

Caption: Synthesis and Separation of this compound Stereoisomers.

Protocol for Chiral HPLC Separation:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is typically effective for separating enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio is optimized to achieve the best separation. For basic compounds like this compound, a small amount of an amine modifier (e.g., diethylamine) may be added to the mobile phase to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 282 nm).

-

Procedure:

-

Dissolve the mixture of this compound stereoisomers in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the isomers with the optimized mobile phase.

-

Monitor the elution profile using the UV detector.

-

Collect the separated stereoisomer fractions.

-

Confirm the purity and identity of each stereoisomer using appropriate analytical techniques (e.g., mass spectrometry, NMR).

-

5-HT2A Receptor Binding Assay

This assay is used to determine the binding affinity of each this compound stereoisomer for the 5-HT2A receptor. A competitive radioligand binding assay is a standard method.

Experimental Workflow:

Caption: 5-HT2A Receptor Binding Assay Workflow.

Protocol for 5-HT2A Receptor Binding Assay:

-

Materials:

-

Cell membranes expressing a high density of 5-HT2A receptors (e.g., from transfected cell lines or specific brain regions).

-

Radioligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [3H]ketanserin).

-

This compound stereoisomers.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of each this compound stereoisomer.

-

In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and the varying concentrations of the test stereoisomer.

-

For determining non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin) is used instead of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Signaling Pathways

The 5-HT2A receptor, upon activation by an agonist, primarily signals through the Gq/11 family of G proteins. As an antagonist, this compound blocks this signaling cascade.

Caption: 5-HT2A Receptor Signaling Pathway and this compound's Site of Action.

Upon binding of serotonin, the 5-HT2A receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. The activated α-subunit of Gq/11 then stimulates phospholipase C-β (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and vasoconstriction. This compound, by acting as an antagonist at the 5-HT2A receptor, prevents the initiation of this signaling cascade.

Conclusion

The biological activity of this compound is intrinsically linked to its stereochemistry. The antagonism of the 5-HT2A receptor, the primary mechanism of its therapeutic action, is predominantly mediated by the (2S)-stereoisomers. This stereoselectivity has significant implications for drug development, suggesting that the use of a single, more active stereoisomer could offer a more targeted therapeutic approach with an improved safety and efficacy profile. This technical guide provides a foundational understanding for researchers and professionals working on the development and characterization of this compound and other stereoselective drugs. Further research to precisely quantify the binding affinities and functional activities of each stereoisomer is warranted to fully elucidate their individual contributions to the overall pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 3. researchgate.net [researchgate.net]

- 4. Practical access to four stereoisomers of this compound and their binding affinity towards 5-hydroxytryptamine 2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Review of Naftidrofuryl's Metabolic Effects: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Naftidrofuryl, a vasoactive agent with a multifaceted pharmacological profile, has been a subject of interest for its therapeutic potential in circulatory disorders. Beyond its well-established role as a 5-HT2 receptor antagonist, a growing body of evidence highlights its significant influence on cellular metabolism, particularly under ischemic conditions. This technical guide provides an in-depth review of the metabolic effects of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to offer a comprehensive resource for the scientific community.

Core Metabolic Mechanisms of Action

This compound exerts its metabolic effects through a dual mechanism involving the antagonism of serotonin (5-HT) receptors and direct modulation of intracellular metabolic pathways. This combined action contributes to its efficacy in improving tissue perfusion and cellular energetic status, especially in oxygen-deprived environments.[1]

Serotonin 5-HT2 Receptor Antagonism

This compound is a selective antagonist of 5-HT2 receptors.[2] In pathological conditions such as ischemia, serotonin is released and can induce vasoconstriction, platelet aggregation, and vascular permeability, further compromising blood flow.[3] By blocking 5-HT2 receptors on vascular smooth muscle cells and platelets, this compound counteracts these detrimental effects, leading to vasodilation and improved microcirculation.[1][3] This "anticonstrictor" effect helps to enhance oxygen and substrate delivery to ischemic tissues, creating a more favorable environment for cellular metabolism.

Figure 1: 5-HT2 Receptor Antagonism by this compound.

Enhancement of Cellular Metabolism

This compound directly influences cellular energy production by improving the efficiency of aerobic metabolism. This is particularly crucial in ischemic tissues where oxygen supply is limited. The primary metabolic effects include:

-

Stimulation of the Tricarboxylic Acid (TCA) Cycle: this compound has been shown to increase the activity of key enzymes within the TCA cycle, such as succinate dehydrogenase. This leads to an enhanced rate of substrate oxidation and production of reducing equivalents (NADH and FADH2) for the electron transport chain.

-

Increased ATP Production: By boosting the efficiency of the mitochondrial respiratory chain, this compound promotes oxidative phosphorylation, resulting in increased synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

-

Reduced Lactate Accumulation: In ischemic conditions, cells often resort to anaerobic glycolysis, leading to the accumulation of lactic acid. This compound helps to shift the metabolic balance back towards aerobic respiration, thereby decreasing lactate levels.

Quantitative Analysis of Metabolic Effects

The metabolic benefits of this compound have been quantified in both clinical and preclinical studies.

Clinical Studies

Clinical trials have primarily focused on functional outcomes that reflect underlying metabolic improvements.

| Parameter | Study Population | Dosage | Duration | Results | Reference(s) |

| Pain-Free Walking Distance (PFWD) | Patients with Intermittent Claudication | 200 mg, three times daily | 6 months | 92% improvement in the this compound group vs. 17% in the placebo group (p < 0.001). | |

| Maximal Walking Distance (MWD) | Patients with Intermittent Claudication | 200 mg, three times daily | 6 months | 83% improvement in the this compound group vs. 14% in the placebo group (p < 0.001). | |

| PFWD (Meta-analysis) | Patients with Intermittent Claudication | 600 mg daily | 6 months | 37% greater improvement in PFWD in the this compound group compared to placebo. | |

| Physiological PFWD | Patients with Intermittent Claudication | 200 mg, three times daily | 12 months | 107% improvement in the this compound group vs. 12% in the placebo group (p < 0.001). | |

| Physiological MWD | Patients with Intermittent Claudication | 200 mg, three times daily | 12 months | 74% improvement in the this compound group vs. 1% in the placebo group (p < 0.001). | |

| Postoperative Nitrogen Excretion | Patients undergoing elective moderate surgery | 200 mg infusion, twice daily | 3 days | This compound group excreted 18.0 ± 1.6 g nitrogen vs. 26.2 ± 2.7 g in the control group (p < 0.0005). |

Preclinical Studies

Preclinical models have allowed for a more direct assessment of this compound's impact on metabolic intermediates and enzyme activities. A key model involves the induction of cerebral embolism in rats using microspheres to create an ischemic environment.

| Parameter | Animal Model | Treatment | Key Findings | Reference(s) |

| TCA Cycle Intermediates | Rats with microsphere-induced cerebral embolism | 15 mg/kg this compound oxalate i.p., twice daily for 2.5 days | Significantly reversed the embolism-induced decrease in succinate, fumarate, malate, citrate, and α-ketoglutarate in both brain hemispheres. | |

| Brain Energy Metabolism | Rats with microsphere-induced cerebral embolism | 15 mg/kg this compound oxalate i.p. for 3 or 5 days | Elicited a significant recovery of tissue high-energy phosphates and lactate levels. | |

| Mitochondrial Function | Rats with microsphere-induced cerebral embolism | 15 mg/kg this compound oxalate i.p. for 3 or 5 days | Associated with a significant restoration of mitochondrial succinate dehydrogenase activity and oxidative phosphorylation rate. |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The interplay between 5-HT2 receptor antagonism and the direct metabolic effects of this compound is a critical aspect of its mechanism of action. While the precise signaling cascade linking these two facets is still under investigation, a plausible hypothesis involves the alleviation of serotonin-induced metabolic stress and the potential involvement of energy-sensing pathways like the AMP-activated protein kinase (AMPK) pathway.

Figure 2: Postulated Signaling Pathway of this compound's Metabolic Effects.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for assessing the metabolic effects of this compound.

References

A Technical Guide to the Solubility and Permeability of Naftidrofuryl Oxalate

Core Substance Profile: Naftidrofuryl Oxalate

This compound oxalate is a vasoactive compound utilized in the management of peripheral and cerebral vascular disorders.[1][2] Its therapeutic effects are primarily attributed to its action as a vasodilator and its ability to enhance cellular oxidative capacity.[1][2][3] The essential mechanism of action involves the antagonism of serotonin 5-HT2 receptors, which leads to the dilation of blood vessels and a subsequent increase in blood flow. This technical guide provides an in-depth analysis of the solubility and permeability characteristics of this compound oxalate, crucial parameters for drug development and formulation.

Physicochemical and Biopharmaceutical Properties

This compound oxalate is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₅NO₇ | |

| Molecular Weight | 473.6 g/mol | |

| pKa | 8.2 (at 30 °C) | |

| Appearance | White or almost white powder | |

| LogP (calculated) | 4.8 |

Solubility Profile

This compound oxalate is characterized as a highly soluble substance. It is freely soluble in water and ethanol. The equilibrium solubility has been determined across a physiologically relevant pH range, confirming its high solubility status according to BCS criteria. A substance is considered highly soluble when its highest therapeutic dose dissolves in 250 mL or less of aqueous media within a pH range of 1.2 to 6.8. The maximum dose strength for this compound oxalate is 200 mg.

| Solvent/Buffer (at 37 ± 1 °C) | pH | Solubility (mg/mL) | Dose/Solubility Ratio (mL) | Dose Number (D₀) |

| 0.1 M HCl | 1.2 | ~250 | < 250 | < 1 |

| Acetic Acid Buffer | 4.5 | ~169 | < 250 | < 1 |

| Phosphate Buffer | 6.8 | ~290 | < 250 | < 1 |

| DMSO | - | ≥ 100 | - | - |

| Water | - | 100 (with sonication) | - | - |

Data for aqueous buffers sourced from Kus-Slowinska et al. (2020). Data for DMSO and Water sourced from MedChemExpress.

Permeability Characteristics

Studies utilizing Caco-2 cell monolayers, a well-established in vitro model of the human intestinal barrier, have demonstrated that this compound oxalate is a highly permeable compound. The apparent permeability coefficient (Papp) values were determined to be significantly high, further supporting its classification as a BCS Class I drug.

| Compound | Initial Concentration (mg/mL) | Transport Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

| This compound Oxalate | 0.125 | Apical to Basolateral | > 100 |

| This compound Oxalate | 0.200 | Apical to Basolateral | > 100 |

| Caffeine (Control) | 0.5 | Apical to Basolateral | - |

Data sourced from Kus-Slowinska et al. (2020).

Mechanism of Action: Signaling Pathway

This compound oxalate's primary mechanism of action involves the antagonism of 5-HT2 serotonin receptors. This action inhibits serotonin-induced vasoconstriction, leading to vasodilation and improved blood flow. Additionally, it enhances cellular metabolism by improving the efficiency of the mitochondrial respiratory chain, which leads to increased ATP production.

Caption: Mechanism of action of this compound Oxalate.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound oxalate was determined using the shake-flask method, a widely accepted technique for this purpose.

-

Preparation of Saturated Solution: An excess amount of this compound oxalate powder is added to a known volume of a specific buffer (e.g., 0.1 M HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer) in a sealed glass vial.

-

Equilibration: The vials are agitated in a shaker at a constant temperature of 37 ± 1 °C for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the suspension is centrifuged to separate the undissolved solid from the supernatant.

-

Filtration: The supernatant is carefully filtered through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.

-

Quantification: The concentration of this compound oxalate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 283 nm. A calibration curve is generated with standard solutions of known concentrations for accurate quantification.

-

Data Reporting: The solubility is reported in mg/mL at the specified pH and temperature.

Caption: Workflow for the shake-flask solubility assay.

Caco-2 Permeability Assay

The permeability of this compound oxalate was assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

-

Toxicity Assessment: A preliminary test is conducted to determine non-toxic concentrations of this compound oxalate for the Caco-2 cells. In the cited study, concentrations of 0.125 mg/mL and 0.200 mg/mL were found to be non-cytotoxic.

-

Transport Experiment (Apical to Basolateral):

-

The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with a transport buffer (e.g., HBSS, pH 7.4).

-

This compound oxalate at a known concentration is added to the apical compartment.

-

The plates are incubated at 37 °C with gentle agitation.

-

Samples are collected from the basolateral compartment at predetermined time intervals over a 2-hour period. The volume removed is replaced with fresh transport buffer.

-

-

Quantification: The concentration of this compound oxalate in the collected samples is determined by a validated HPLC method.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.

-

Caption: Workflow for the Caco-2 permeability assay.

References

Naftidrofuryl's Impact on Intracellular Aerobic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftidrofuryl is a vasoactive agent with a dual mechanism of action that includes antagonism of serotonin 5-HT2 receptors and direct modulation of intracellular aerobic metabolism. This guide provides an in-depth examination of its metabolic effects, focusing on its role in enhancing mitochondrial efficiency, boosting ATP production, and shifting the metabolic balance from anaerobic to aerobic pathways. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms, this document serves as a technical resource for professionals in pharmacology and drug development.

Core Mechanisms of Metabolic Action

This compound exerts its therapeutic effects on cellular metabolism primarily by improving the efficiency of the mitochondrial respiratory chain.[1][2] This leads to enhanced production of adenosine triphosphate (ATP), which is particularly beneficial in ischemic conditions where oxygen and glucose supply are limited.[1][2] The drug's action is multifaceted, involving both direct effects on mitochondrial enzymes and broader influences on cellular energy balance.

Interaction with the Mitochondrial Electron Transport Chain

This compound has been shown to directly protect components of the mitochondrial electron transport chain (ETC), which is the primary site of aerobic respiration. Specifically, it offers protection to Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase) from inhibition.[1] This protective effect helps maintain the flow of electrons and the proton gradient necessary for ATP synthesis, even under cellular stress.

The proposed mechanism involves this compound's ability to interact with the ETC, potentially by acting as a ubiquinone antagonist or by otherwise stabilizing the enzyme complexes. By mitigating the inhibition of these critical complexes, this compound ensures a more robust and efficient aerobic metabolism.

Restoration of Succinate Dehydrogenase (Complex II) Activity

Beyond protecting Complexes I and III, this compound has been demonstrated to significantly restore the activity of Succinate Dehydrogenase (SDH), also known as Complex II, in mitochondria that have been impaired by ischemic events like cerebral embolism. SDH is a crucial enzyme that links the Krebs cycle directly to the electron transport chain. By restoring its function, this compound enhances the cell's ability to utilize succinate as a substrate for aerobic respiration, further boosting ATP production.

Quantitative Effects on Aerobic Metabolism

The metabolic benefits of this compound have been quantified in various experimental models, demonstrating its potential to preserve cellular energy stores and mitochondrial function under stress.

| Parameter | Experimental Model | Treatment/Condition | Result | Reference |

| Mitochondrial Respiration | Isolated Rat Liver Mitochondria | Amytal (Complex I Inhibitor) | This compound provided 33% protection against inhibition. | |

| Isolated Rat Liver Mitochondria | Antimycin A (Complex III Inhibitor) | This compound provided 42% protection against inhibition. | ||

| ATP Levels | Human Umbilical Vein Endothelial Cells (HUVEC) | Hypoxia (120 min) + this compound (10⁻⁵ M) | This compound provided ~60-70% protection against the hypoxia-induced decrease in ATP. | |

| Enzyme Activity | Mitochondria from Embolized Rat Brains | Ischemic Injury | This compound (0.1 to 1 µM) significantly restored succinate dehydrogenase activity. | |

| Metabolite Levels | Embolized Rat Brains | Ischemia + this compound (15 mg/kg for 3-5 days) | This compound treatment led to a significant recovery of tissue high-energy phosphate and lactate levels. |

Key Experimental Protocols

The following sections detail the methodologies used to quantify the effects of this compound on key parameters of aerobic metabolism.

Measurement of Mitochondrial Respiration

This protocol is designed to assess the protective effect of this compound on the activity of mitochondrial ETC complexes using a Clark-type oxygen electrode.

Objective: To measure the rate of oxygen consumption in isolated mitochondria and determine the protective effect of this compound against specific ETC inhibitors.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration Buffer (e.g., 130 mM KCl, 2 mM K2HPO4, 20 mM MOPS, 2.5 mM EGTA, pH 7.4)

-

Substrates: Glutamate/Malate (for Complex I), Succinate (for Complex II)

-

ADP

-

ETC Inhibitors: Amytal or Rotenone (Complex I), Antimycin A (Complex III)

-

This compound

-

Clark-type oxygen electrode system

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation.

-

Chamber Calibration: Calibrate the oxygen electrode chamber at a constant temperature (e.g., 37°C) with air-saturated respiration buffer.

-

Baseline Respiration: Add a known amount of mitochondrial protein (e.g., 1 mg/mL) to the chamber containing the respiration buffer and the selected substrate (e.g., 5 mM glutamate/2.5 mM malate).

-

State 3 Respiration: Initiate ATP synthesis by adding a known amount of ADP (e.g., 150 µM). The resulting increase in oxygen consumption is State 3 respiration.

-

State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will slow to State 4 (resting state).

-

Inhibition Assay:

-

Pre-incubate isolated mitochondria with this compound at the desired concentration for a specified time (e.g., 60 minutes).

-

Add the pre-incubated mitochondria to the electrode chamber.

-

After measuring baseline State 3 respiration, add a specific inhibitor (e.g., amytal for Complex I, antimycin A for Complex III) to induce a partial inhibition of oxygen consumption.

-

Measure the rate of oxygen consumption in the presence of the inhibitor.

-

-

Data Analysis: Calculate the percentage of protection conferred by this compound by comparing the inhibited respiration rate in the presence and absence of the drug.

Quantification of Intracellular ATP Levels

This protocol outlines the use of a luciferase-based bioluminescence assay to measure ATP concentrations in cultured cells, such as HUVECs, under hypoxic conditions.

Objective: To determine if this compound can prevent the decrease in cellular ATP levels induced by hypoxia.

Materials:

-

Cultured cells (e.g., HUVEC) in multi-well plates

-

Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, 94% N2)

-

This compound

-

ATP Assay Kit (Luciferin/Luciferase-based)

-

Luminometer

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow to desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Induce Hypoxia: Place the plates in a hypoxic chamber for a specified duration (e.g., 120 minutes). A parallel set of plates should be kept in normoxic conditions as a control.

-

Cell Lysis: After the incubation period, remove the plates and immediately lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

-

Luciferase Reaction: Add the luciferase reagent to each well. This reagent contains the substrate (luciferin) and the enzyme (luciferase).

-

Luminescence Measurement: Immediately measure the bioluminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis:

-

Generate a standard curve using known ATP concentrations.

-

Calculate the ATP concentration in each sample based on the standard curve.

-

Normalize ATP concentration to the amount of protein per well or cell number.

-

Express the results as a percentage of the normoxic control to determine the protective effect of this compound.

-

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric method to measure the activity of SDH in isolated mitochondria.

Objective: To quantify the enzymatic activity of SDH and assess the restorative effect of this compound on impaired mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., phosphate buffer containing succinate)

-

Electron acceptor/dye (e.g., 2,6-dichlorophenolindophenol (DCIP) or MTT)

-

This compound

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare isolated mitochondria from control and ischemia-impaired tissues (e.g., from an animal model of cerebral embolism).

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, succinate (substrate), and the electron acceptor (e.g., DCIP).

-

Treatment: Add this compound at various concentrations to the reaction mixtures containing the impaired mitochondria.

-

Initiate Reaction: Add the mitochondrial sample to the reaction mixture to start the enzymatic reaction. SDH will oxidize succinate to fumarate, and the electrons will be transferred to the dye, causing a color change.

-

Kinetic Measurement: Immediately place the sample in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCIP). The rate of color change is proportional to the SDH activity.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min).

-

Convert the rate to specific activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of the dye.

-

Compare the specific activity of impaired mitochondria with and without this compound to determine the extent of activity restoration.

-

Conclusion

This compound demonstrates a clear and quantifiable positive effect on intracellular aerobic metabolism. Its ability to protect the mitochondrial electron transport chain, restore the function of key enzymes like succinate dehydrogenase, and preserve cellular ATP levels under hypoxic stress underscores its metabolic mechanism of action. These properties provide a strong rationale for its use in conditions characterized by cellular ischemia and metabolic compromise. The protocols and data presented in this guide offer a framework for further research into the therapeutic potential of this compound and similar metabolic modulators.

References

The Genesis of a Vasodilator: An In-depth Technical Guide to the Discovery and Development of Naftidrofuryl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Naftidrofuryl. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the history, pharmacology, and clinical application of this vasoactive agent.

Discovery and Initial Development

This compound, a peripheral vasodilator, has been a therapeutic staple in Europe for over three decades for the management of intermittent claudication.[1][2][3] Its origins trace back to the 1960s in France, with its development attributed to the French pharmaceutical company Lipha.[4] The foundational patent for this compound appears to be a French patent filed in 1966, which laid the groundwork for its synthesis and initial exploration.

The initial synthesis, as outlined in early patent literature, involved a multi-step chemical process. While various synthetic routes have been developed over the years, the core structure of (RS)-2-(diethylamino)ethyl 3-(1-naphthyl)-2-(tetrahydrofuran-2-ylmethyl)propanoate remains the constant.

Preclinical Pharmacology and Mechanism of Action

This compound's therapeutic effects are primarily attributed to a dual mechanism of action: antagonism of serotonin (5-HT) receptors, specifically the 5-HT2A subtype, and enhancement of cellular energy metabolism.

5-HT2A Receptor Antagonism

Serotonin, a potent vasoconstrictor, plays a significant role in the pathophysiology of vascular diseases. This compound acts as a selective antagonist at 5-HT2A receptors on vascular smooth muscle cells. By blocking these receptors, it inhibits serotonin-induced vasoconstriction, leading to vasodilation and improved blood flow, particularly in ischemic tissues.

Experimental Protocol: 5-HT2A Receptor Binding Assay

A standard method to determine the binding affinity of compounds to the 5-HT2A receptor is through a competitive radioligand binding assay. A typical protocol involves:

-

Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells). The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

-

Competition Binding: The membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Enhancement of Cellular Metabolism

Beyond its vasodilatory effects, this compound has been shown to improve cellular energy metabolism, particularly under ischemic conditions. It is believed to enhance the efficiency of the mitochondrial respiratory chain, leading to increased ATP production. This metabolic enhancement is thought to be mediated, at least in part, by an interaction with succinate dehydrogenase (Complex II of the electron transport chain).

Experimental Protocol: Succinate Dehydrogenase Activity Assay

The activity of succinate dehydrogenase can be measured spectrophotometrically. A common method involves the following steps:

-

Sample Preparation: Mitochondria are isolated from tissue homogenates (e.g., muscle tissue) by differential centrifugation.

-

Reaction Mixture: The isolated mitochondria are incubated in a reaction buffer containing succinate as the substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT).

-

Measurement: The reduction of the electron acceptor, which is coupled to the oxidation of succinate by succinate dehydrogenase, is measured as a change in absorbance at a specific wavelength over time.

-

Inhibitor Studies: To assess the effect of a compound like this compound, the assay is performed in the presence of varying concentrations of the drug to determine its impact on the enzyme's activity.

Preclinical Data Summary

| Parameter | Value | Species/System | Reference |

| 5-HT2A Receptor Binding | |||

| Ki | 6.08 x 10⁻⁸ M | Mouse brain | |

| Cellular Metabolism | |||

| Effect on Succinate Dehydrogenase | Stimulatory | Isolated mitochondria | |

| Effect on ATP Production | Increased | Ischemic tissue |

Clinical Development and Efficacy

The clinical development of this compound has primarily focused on its use in the treatment of intermittent claudication, a hallmark symptom of peripheral arterial disease (PAD). Numerous clinical trials have been conducted to evaluate its efficacy and safety.

Key Clinical Trials

Two pivotal studies in the clinical development of this compound are the This compound Clinical Ischemia Study (NCIS) and a significant multicenter study conducted by Trübestein and colleagues .

This compound Clinical Ischemia Study (NCIS)

-

Objective: To assess the efficacy and safety of this compound in patients with intermittent claudication.

-

Methodology: A double-blind, placebo-controlled, parallel-group study. Patients received either this compound (200 mg three times daily) or a placebo for six months. The primary outcome measures were the pain-free walking distance (PFWD) and the maximum walking distance (MWD) on a treadmill.

-

Key Findings: After six months, the this compound group showed a statistically significant improvement in both PFWD (92% increase) and MWD (83% increase) compared to the placebo group (17% and 14% increase, respectively; p < 0.001 for both).

Trübestein et al. Multicenter Study

-

Objective: To compare the efficacy of this compound with placebo in patients with chronic arterial occlusive disease.

-

Methodology: A double-blind, randomized multicenter study. Patients received either this compound (600 mg daily) or a placebo for 12 weeks following a four-week run-in period. The primary endpoints were pain-free and total walking distances.

-

Key Findings: The improvement in pain-free walking distance was significantly greater in the this compound group compared to the placebo group (p < 0.02).

Clinical Trial Data Summary

| Study | Treatment Group | N | Baseline Mean Walking Distance (meters) | Change in Pain-Free Walking Distance | p-value vs. Placebo |

| NCIS | This compound 200 mg t.i.d. | 90 | PFWD: ~150 | +92% | < 0.001 |

| Placebo | 91 | PFWD: ~150 | +17% | ||

| Trübestein et al. | This compound 600 mg/day | 54 | Not specified | Statistically significant improvement | < 0.02 |

| Placebo | 50 | Not specified |

Visualizing the Mechanisms of Action

To further elucidate the complex mechanisms of this compound, the following diagrams illustrate its key signaling pathways.

Caption: this compound's 5-HT2A receptor antagonism in vascular smooth muscle cells.

Caption: this compound's enhancement of mitochondrial ATP production.

Conclusion

This compound represents a significant development in the pharmacotherapy of peripheral vascular disease. Its dual mechanism of action, combining vasodilation through 5-HT2A receptor antagonism with the enhancement of cellular metabolism, provides a multifaceted approach to alleviating the symptoms of intermittent claudication. The robust clinical data supporting its efficacy, coupled with a generally favorable safety profile, has established this compound as a valuable therapeutic option for a challenging patient population. Further research into its specific molecular interactions and the full extent of its metabolic effects could unveil new therapeutic possibilities for this well-established drug.

References

- 1. US4155993A - Prolonged-release pharmaceutical compositions for oral administration, their methods of making and use - Google Patents [patents.google.com]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Naftidrofuryl: In Vitro Assay Development and Protocols

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Naftidrofuryl is a vasoactive pharmaceutical agent used in the management of peripheral and cerebral vascular disorders.[1] Its therapeutic effects are attributed to a dual mechanism of action: antagonism of the 5-hydroxytryptamine receptor 2A (5-HT2A) and enhancement of cellular metabolism, particularly under ischemic conditions.[2][3] As a 5-HT2A antagonist, this compound induces vasodilation by blocking serotonin-mediated vasoconstriction.[3] Its metabolic effects include the stimulation of intracellular ATP production and the modulation of mitochondrial respiration.[2] This document provides detailed protocols for key in vitro assays to characterize the pharmacological and metabolic activity of this compound.

Data Presentation

Table 1: Quantitative Pharmacological and Metabolic Data for this compound

| Parameter | Assay | Value | Species/System | Reference |

| Receptor Binding | ||||

| Kᵢ (inhibition constant) | 5-HT2A Receptor Radioligand Binding ([³H]ketanserin) | 6.08 x 10⁻⁸ M | Mouse brain frontal cortex | |

| pKᵢ (inhibition constant) | 5-HT2A Receptor Radioligand Binding | Decreased 25-fold compared to sarpogrelate | Wild-type human 5-HT2A receptor | |

| Platelet Aggregation | ||||

| Inhibition of Serotonin (5-HT)-induced aggregation | Light Transmission Aggregometry | Significant decrease at 0.06 µM | Human platelets (from aspirin-treated diabetic patients) | |

| Inhibition of ADP-induced aggregation | Light Transmission Aggregometry | Required >300 µmol/l for suppression | Bovine coronary arteries with arachidonic acid-stimulated platelets | |

| Mitochondrial Function | ||||

| Restoration of succinate dehydrogenase activity | Colorimetric Assay | Significant restoration at 0.1 to 1 µM | Isolated rat brain mitochondria (impaired by cerebral embolism) | |

| Restoration of oxidative phosphorylation | Slight but significant restoration at 3 µM | Mildly injured isolated rat brain mitochondria | ||

| Protection against hypoxia-induced ATP decrease | Cellular ATP Assay | Maximal protection at 0.47 µg/ml | Human endothelial cells |

Signaling and Experimental Workflow Diagrams

Figure 1: this compound's dual mechanism of action.

Figure 2: Experimental workflows for in vitro assays.

Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Competition Binding Assay

This protocol describes the determination of this compound's binding affinity for the 5-HT2A receptor by measuring its ability to compete with the radiolabeled antagonist, [³H]ketanserin.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]ketanserin.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Test Compound: this compound oxalate.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates (e.g., GF/B or GF/C).

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: a. Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer. b. Centrifuge the homogenate to pellet the membranes. c. Resuspend the membrane pellet in fresh assay buffer. d. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: a. In a 96-well plate, set up the following in triplicate:

- Total Binding: Receptor membranes + [³H]ketanserin + assay buffer.

- Non-specific Binding: Receptor membranes + [³H]ketanserin + non-specific binding control.

- Competition Binding: Receptor membranes + [³H]ketanserin + varying concentrations of this compound. b. The final assay volume should be consistent across all wells (e.g., 250 µL).

-

Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: a. Rapidly filter the contents of each well through the pre-soaked filter plate to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: a. Dry the filter plate. b. Add scintillation cocktail to each well. c. Count the radioactivity using a microplate scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Platelet Aggregation Assay by Light Transmission Aggregometry

This protocol measures the effect of this compound on platelet aggregation induced by an agonist.

Materials:

-

Blood Source: Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Agonist: Serotonin (5-HT) or Adenosine diphosphate (ADP).

-

Test Compound: this compound oxalate.

-

Saline or appropriate buffer.

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation: a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. b. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP. c. Adjust the platelet count in the PRP with PPP if necessary.

-

Assay Setup: a. Pre-warm the aggregometer to 37°C. b. Place a cuvette with PPP in the aggregometer and set the light transmission to 100%. c. Place a cuvette with PRP in the aggregometer and set the light transmission to 0%.

-

Aggregation Measurement: a. Pipette a known volume of PRP into a new cuvette with a stir bar. b. Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes). c. Add the agonist (e.g., 5-HT or ADP) to induce aggregation. d. Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: a. The maximum percentage of aggregation is determined from the aggregation curve. b. Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control. c. Determine the IC₅₀ value by testing a range of this compound concentrations.

Protocol 3: Cellular ATP Level Measurement using a Luciferase-Based Assay

This protocol quantifies the effect of this compound on intracellular ATP levels.

Materials:

-

Cell Line: Adherent or suspension cells (e.g., endothelial cells, neuronal cells).

-

Test Compound: this compound oxalate.

-

ATP Assay Kit (Luciferase-based).

-

Luminometer.

-

White-walled 96-well plates.

Procedure:

-

Cell Culture and Treatment: a. Seed cells in a white-walled 96-well plate and allow them to adhere and grow. b. Treat the cells with varying concentrations of this compound or vehicle control for the desired duration. c. If investigating protective effects, induce cellular stress (e.g., hypoxia, glucose deprivation) after this compound pre-treatment.

-

ATP Measurement: a. Equilibrate the plate and the ATP assay reagent to room temperature. b. Add the ATP releasing/detection reagent to each well according to the kit manufacturer's instructions. This reagent typically lyses the cells and provides the luciferase and luciferin substrate. c. Incubate for the recommended time to allow for cell lysis and stabilization of the luminescent signal.

-

Luminescence Reading: a. Measure the luminescence of each well using a luminometer.

-

Data Analysis: a. Create an ATP standard curve using known concentrations of ATP. b. Determine the ATP concentration in the samples by interpolating from the standard curve. c. Express the results as a percentage of the control or as absolute ATP concentrations. d. Determine the EC₅₀ value for ATP enhancement if applicable.

Protocol 4: Mitochondrial Respiration Assessment using the Seahorse XF Cell Mito Stress Test

This protocol assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

-

Cell Line: Adherent cells with appropriate metabolic characteristics.

-

Test Compound: this compound oxalate.

-

Seahorse XF Cell Culture Microplates.

-

Seahorse XF Calibrant.

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone and antimycin A).

-

Seahorse XF Analyzer.

-

Assay Medium: Typically DMEM or XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4.

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer. b. Treat the cells with this compound or vehicle control for the desired time.

-

Assay Preparation: a. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C. b. On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour. c. Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.

-

Seahorse XF Assay: a. Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge. b. Place the cell culture plate in the analyzer. c. Run the Cell Mito Stress Test protocol, which involves cycles of mixing, waiting, and measuring OCR before and after the sequential injection of the mitochondrial inhibitors.

-

Data Analysis: a. The Seahorse software calculates key parameters of mitochondrial respiration:

- Basal Respiration: The baseline OCR.

- ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.

- Maximal Respiration: The OCR after FCCP injection.

- Spare Respiratory Capacity: The difference between maximal and basal respiration.

- Proton Leak: The OCR remaining after oligomycin injection.

- Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection. b. Compare the mitochondrial parameters between this compound-treated and control cells.

Protocol 5: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH, a key enzyme in the Krebs cycle and the electron transport chain.

Materials:

-

Sample: Isolated mitochondria, cell lysates, or tissue homogenates.

-

Test Compound: this compound oxalate.

-

SDH Assay Kit (Colorimetric).

-

Spectrophotometer or microplate reader.

Procedure:

-

Sample Preparation: a. Prepare isolated mitochondria, cell lysates, or tissue homogenates according to standard protocols. b. Determine the protein concentration of the samples.

-

Assay Reaction: a. In a 96-well plate, add the sample and the SDH assay buffer. b. Add this compound or vehicle control. c. Initiate the reaction by adding the substrate mix (containing succinate) and the probe (an artificial electron acceptor). d. The SDH in the sample will convert succinate to fumarate, and the electrons are transferred to the probe, causing a color change that can be measured at a specific wavelength (e.g., 600 nm).

-